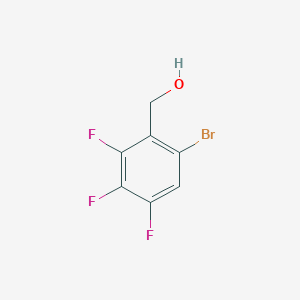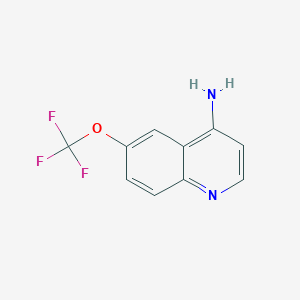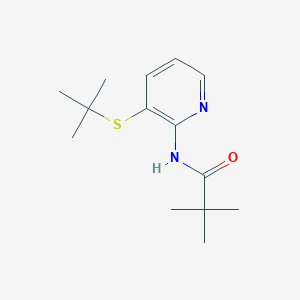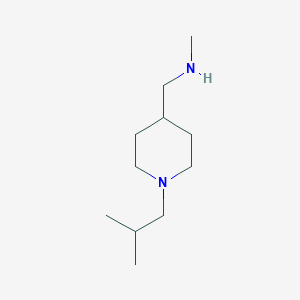![molecular formula C8H5BrClNS B1289546 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine CAS No. 209286-63-5](/img/structure/B1289546.png)
2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
Übersicht
Beschreibung
2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine is a compound that has not been directly described in the provided papers. However, the papers do discuss various brominated and chlorinated heterocyclic compounds, which are of interest in the field of drug discovery and as intermediates in organic synthesis. These compounds, including thieno[2,3-b]pyridines and benzothiophenes, are often used as building blocks for further chemical modifications due to their reactive halogen atoms .
Synthesis Analysis
The synthesis of halogenated thieno[2,3-b]pyridines has been achieved through regioselective bromination, yielding compounds such as 4-bromothieno[2,3-b]pyridine with high selectivity and isolated yield. This demonstrates the potential of these brominated compounds as versatile intermediates for cross-coupling reactions, which are pivotal in drug discovery research . Similarly, the synthesis of brominated benzothiophenes has been reported, where an efficient bromocyclization process is used to create polyhalogenated platforms for further functionalization .
Molecular Structure Analysis
The molecular structures of related brominated compounds have been characterized using X-ray diffraction, revealing details such as intermolecular interactions and the planarity of the thieno[2,3-b]pyridine moiety. For example, the crystal structure of a Schiff base compound with bromo and chloro substituents has been determined, showing that the benzene and pyridine rings are nearly coplanar . Another study reports the crystal structure of a diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate, which is stabilized by intermolecular and intramolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of brominated heterocycles allows for various chemical transformations. For instance, the 4-bromothieno[2,3-b]pyridine serves as a precursor for cross-coupling reactions, which are essential in synthesizing complex organic molecules . The bromomethyl-substituted pyridin-2(1H)-ones can react with nucleophiles, leading to the formation of new amino derivatives and fused heterocycles . Additionally, brominated pyridines have been used in one-pot oxidation/Suzuki coupling reactions to synthesize biarylaldehydes, showcasing their utility in complex organic syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and chlorinated heterocycles are influenced by their halogen substituents. These properties are crucial for their reactivity and potential applications. For example, the luminescent properties of cyclometalated complexes derived from bromophenylpyridine have been studied, with emission peaks observed under UV irradiation . The crystal packing and intermolecular interactions, such as hydrogen bonding and halogen contacts, can significantly affect the stability and reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorescent Compounds
2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine is used in the synthesis of fluorescent compounds, particularly thieno[3,2-c]pyridine derivatives. These derivatives exhibit significant fluorescence properties, influenced by donor-acceptor substituents, making them valuable for various applications in fluorescence-based technologies and materials science. The synthesis involves reactions with cyclic amines and subsequent Suzuki coupling with boronic acids, yielding compounds with diverse absorption and emission properties, which are essential for understanding fluorescence behavior and developing new fluorescent materials (Toche & Chavan, 2013); (Chavan, Toche & Chavan, 2017).
Heterocyclic Chemistry Applications
This chemical is foundational in creating heterocyclic compounds, which are critical in pharmaceuticals, agrochemicals, and dyes. It enables the construction of complex molecular structures like pyridin-2(1H)-ones derivatives and facilitates the synthesis of thieno- and furo[3,4-b]pyridin-2(1H)-ones. These activities highlight its role in expanding the scope of heterocyclic chemistry and enabling the exploration of new synthetic pathways for developing therapeutically relevant molecules (Kalme et al., 2004).
Antibacterial Derivatives Synthesis
Research into this compound also extends to synthesizing derivatives with antibacterial properties. This includes the development of hydrazone derivatives bearing a 6-chlorothieno[3,2-c]pyridine moiety, which undergoes various synthetic steps, including cyclization and hydrazinolysis, leading to compounds tested for antibacterial activity against both Gram-positive and Gram-negative bacterial strains. Such studies are crucial for discovering new antibacterial agents and understanding the structural requirements for microbial inhibition (Rao et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that bromomethyl compounds often participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine may act as an electrophile. The bromomethyl group can undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond . This is followed by a transmetalation process, where a nucleophilic organoboron reagent transfers an organic group to the palladium .
Biochemical Pathways
The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (252934), density (1533g/cm3), and boiling point (2017ºC at 760mmHg) may influence its pharmacokinetic behavior .
Result of Action
Bromomethyl compounds are often used in the synthesis of various organic compounds, suggesting that this compound could have a role in the synthesis of biologically active molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki–Miyaura cross-coupling reactions may be affected by the presence of a palladium catalyst and an organoboron reagent . Additionally, the compound should be stored in a cool, dry, and well-ventilated place to maintain its stability .
Biochemische Analyse
Biochemical Properties
2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions, where the bromomethyl group can be replaced by nucleophiles, leading to the formation of new compounds . Additionally, this compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, this compound has been reported to alter gene expression patterns, which can impact various cellular processes, including proliferation, differentiation, and apoptosis. Understanding these cellular effects is essential for evaluating the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can form covalent bonds with nucleophilic residues in enzyme active sites, thereby inhibiting enzyme activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding how the compound exerts its effects and for designing new therapeutic strategies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard ambient conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including tissue damage and alterations in physiological functions. Understanding the dosage effects is crucial for determining the therapeutic window and for developing safe and effective treatment protocols.
Metabolic Pathways
This compound is involved in various metabolic pathways, where it interacts with specific enzymes and cofactors. The compound can undergo metabolic transformations, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile. Additionally, this compound can affect metabolic flux and metabolite levels, which are important for understanding its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins, which facilitate its uptake and distribution . Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell, where it can exert its effects . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the cytoplasm, where it can modulate enzyme activity. The subcellular localization of this compound is influenced by targeting signals or post-translational modifications, which are important for understanding its mechanism of action.
Eigenschaften
IUPAC Name |
2-(bromomethyl)-4-chlorothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c9-4-5-3-6-7(12-5)1-2-11-8(6)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAPVCILZFJNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC(=C2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592580 | |
| Record name | 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209286-63-5 | |
| Record name | 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209286-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)
![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)


![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)




![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1289506.png)
![tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1289507.png)
